Regulatory Acceptable Intake (AI) Benchmarking: N‑Nitrosocystisine vs. N‑Nitrosodimethylamine (NDMA) and Other NDSRIs
The EMA and TGA have assigned N‑Nitrosocystisine (N‑nitroso‑cytisine) an acceptable intake of 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA), reflecting a lifetime cancer risk below 1 in 100,000 patients [1]. In direct comparison, N‑nitrosodimethylamine (NDMA) carries a more stringent AI of 96 ng/day, while N‑nitroso‑desbutyl‑lumefantrine has a less stringent AI of 1500 ng/day . This places N‑Nitrosocystisine in an intermediate potency tier among regulated nitrosamines, meaning analytical methods must be specifically validated for a working range appropriate to the 400 ng/day threshold rather than adopting methods designed for NDMA or other nitrosamines.
| Evidence Dimension | Acceptable Intake (AI) – maximum daily exposure limit (ng/day) |
|---|---|
| Target Compound Data | 400 ng/day |
| Comparator Or Baseline | NDMA: 96 ng/day; N-Nitroso-4-phenylpiperazine: 400 ng/day; N-Nitroso-desbutyl-lumefantrine: 1500 ng/day |
| Quantified Difference | N‑Nitrosocystisine AI is 4.2× higher (less potent) than NDMA; 2.7× lower (more potent) than N‑nitroso‑desbutyl‑lumefantrine; identical to N‑nitroso‑4‑phenylpiperazine |
| Conditions | Regulatory AI values established by EMA/CMDh Appendix 1 (December 2025 update) and adopted by TGA (January 2026); lifetime cancer risk threshold ≤ 1:100,000 |
Why This Matters
A compound-specific AI precludes direct substitution of standards; procurement must match the analyte to the regulatory threshold to ensure analytical method range and sensitivity are appropriate for QC release testing.
- [1] EMA/CMDh (2025). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products – Appendix 1 update (December 2025). View Source
